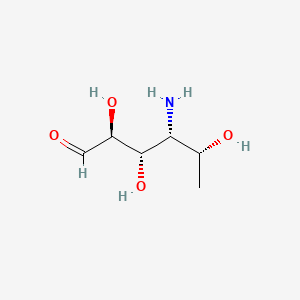

4-Amino-4,6-dideoxy-D-mannose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHGPSGGFKLPTD-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185273 |

Source

|

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31348-80-8 |

Source

|

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31348-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031348808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JD8O473G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Biosynthesis of 4-Amino-4,6-dideoxy-D-mannose (GDP-Perosamine) in E. coli

Executive Summary

4-Amino-4,6-dideoxy-D-mannose, commonly known as D-perosamine , is a specialized dideoxy amino sugar found in the O-antigens of distinct Gram-negative pathogens, most notably Escherichia coli O157:H7 and Vibrio cholerae O1.[1][2][3][4][5][6][7] In these organisms, it serves as a critical antigenic determinant, often existing as an N-acetylated derivative (N-acetylperosamine) within the lipopolysaccharide (LPS) structure.[6]

For researchers and drug developers, the enzymatic pathway producing the activated nucleotide sugar GDP-perosamine represents a high-value target for two reasons:

-

Glycoconjugate Vaccine Engineering: Access to pure GDP-perosamine allows for the in vitro synthesis of O-antigen repeating units for next-generation vaccines.

-

Antimicrobial Targets: The enzymes involved—specifically the PLP-dependent aminotransferases—are absent in humans, making them specific targets for novel small-molecule inhibitors.

This guide details the biochemical mechanics, experimental production, and validation of the GDP-perosamine pathway in an E. coli heterologous expression system.[4]

Part 1: Pathway Mechanics & Enzymology

The biosynthesis of GDP-perosamine diverges from the conserved GDP-mannose pool. While E. coli K-12 strains naturally synthesize GDP-mannose for colanic acid production, they lack the specific dehydratase and aminotransferase required to convert it to perosamine. To reconstitute this pathway, specific enzymes from the rfb (O-antigen) gene cluster of E. coli O157 or V. cholerae must be introduced.

The Core Biosynthetic Cascade

The transformation involves three critical phases:

-

Precursor Assembly: Formation of GDP-D-mannose (endogenous).[4]

-

Activation/Dehydration: Conversion to the keto-sugar intermediate.

-

Transamination: Stereospecific amination to form the amino sugar.

Detailed Reaction Steps

| Step | Enzyme | Cofactor | Substrate | Product | Mechanism Note |

| 1 | ManC (Mannose-1-phosphate guanylyltransferase) | Mg²⁺ | Mannose-1-P + GTP | GDP-Mannose | Endogenous to E. coli. Forms the high-energy nucleotide sugar. |

| 2 | Gmd (GDP-mannose 4,6-dehydratase) | NADP⁺ (bound) | GDP-Mannose | GDP-4-keto-6-deoxy-D-mannose | Oxidoreductase mechanism. Hydride transfer from C4 to NADP⁺, elimination of water at C6, hydride return to C6. |

| 3 | PerA / RfbE (GDP-perosamine synthase) | PLP (Pyridoxal-5'-phosphate) | GDP-4-keto-6-deoxy-D-mannose + L-Glutamate | GDP-Perosamine + α-Ketoglutarate | PLP-dependent transamination. Stereospecific addition of amine at C4. |

| 4 * | PerB (N-acetyltransferase) | Acetyl-CoA | GDP-Perosamine | GDP-N-acetylperosamine | Optional:[7] Required only if the N-acetylated form is the target. |

Critical Mechanistic Insight: The enzyme Gmd is functionally distinct from ColD (involved in colitose biosynthesis), despite acting on the same substrate. While ColD acts as a dehydratase to remove the 3-OH group, PerA (or RfbE) acts strictly as an aminotransferase. The structural "switch" between these two outcomes is determined by specific residues in the active site that control the PLP-intermediate tautomerization (Holden et al., 2008).

Pathway Visualization

Figure 1: The enzymatic cascade from central metabolism to GDP-Perosamine. Gmd and PerA are the key heterologous enzymes required in standard E. coli K-12 hosts.

Part 2: Experimental Workflow (The "How-To")

To synthesize GDP-perosamine in vitro or engineer an E. coli strain to produce it, you must isolate the Gmd and PerA enzymes. The following protocol utilizes a coupled enzyme assay which is the gold standard for validating this pathway.

Cloning & Expression Strategy

-

Source DNA: E. coli O157:H7 genomic DNA (Strain EDL933) or synthetic gene strings optimized for E. coli K-12 codon usage.

-

Target Genes:

-

gmd (Gene ID: 960962)

-

perA (also known as wbdK or rfbE homolog)

-

-

Vector System: pET28a(+) (N-terminal His6-tag) is recommended for ease of purification.

Protein Purification Protocol

This protocol ensures high-purity enzymes free of competing phosphatases.

-

Induction: Grow BL21(DE3) transformants in LB + Kanamycin at 37°C to OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG. Crucial: Lower temperature to 18°C and incubate overnight (16-20h) to prevent inclusion bodies, especially for PerA which can be solubility-limited.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol). Add Lysozyme and PMSF. Sonicate on ice.

-

IMAC Purification: Load clarified lysate onto Ni-NTA resin. Wash with 20-50 mM Imidazole. Elute with 250 mM Imidazole.

-

Buffer Exchange: Immediately desalt into Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% Glycerol) using PD-10 columns.

-

Note: For PerA, supplement the buffer with 20 μM PLP to ensure the cofactor remains bound.

-

In Vitro Coupled Assay

This assay converts commercially available GDP-Mannose directly to GDP-Perosamine.

Reaction Mix (100 μL):

-

50 mM Tris-HCl (pH 7.5)

-

2 mM GDP-Mannose

-

10 mM L-Glutamate (Amino donor)

-

20 μM PLP (Cofactor for PerA)

-

0.1 mM NADP⁺ (Catalytic cofactor for Gmd - often tightly bound, but supplementation helps)

-

5 μg Purified Gmd

-

5 μg Purified PerA

Incubation: 37°C for 30–60 minutes.

Analytical Validation (HPLC-ESI-MS)

To confirm the identity of the product, use Ion-Pair Reversed-Phase HPLC coupled with Mass Spectrometry.

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5μ).

-

Mobile Phase A: 20 mM Triethylamine (TEA) + 20 mM Acetic Acid in H₂O (pH ~6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5% B over 20 mins (Nucleotide sugars are very polar).

-

Detection: UV at 254 nm (Guanosine base) and ESI-MS (Negative mode).

Expected Mass Shifts:

| Compound | Formula (Neutral) | MW (Da) | [M-H]⁻ (m/z) |

|---|---|---|---|

| GDP-Mannose | C₁₆H₂₅N₅O₁₆P₂ | 605.34 | 604.1 |

| GDP-4-keto-6-deoxy-Man | C₁₆H₂₃N₅O₁₅P₂ | 587.33 | 586.1 |

| GDP-Perosamine | C₁₆H₂₆N₆O₁₄P₂ | 588.36 | 587.2 |[7]

Validation Check: The mass difference between the intermediate (keto) and the product (amine) is only +1 Da. High-resolution MS or MS/MS fragmentation is required to definitively distinguish them. In MS/MS, look for the loss of the sugar moiety; the perosamine fragment will differ from mannose.

Part 3: Applications & Strategic Relevance

Glycoconjugate Vaccine Development

The O157 O-antigen repeating unit consists of: [-2)-α-D-Rha4NAc-(1-3)-α-L-Fuc-(1-4)-β-D-Glc-(1-3)-α-D-GalNAc-(1-]. The α-D-Rha4NAc residue is N-acetylperosamine . Traditional chemical synthesis of this sugar is laborious (15+ steps). The enzymatic route described above (GDP-Man -> GDP-Perosamine -> GDP-PerNAc) reduces this to a "one-pot" reaction, enabling rapid production of the sugar nucleotide for use with glycosyltransferases (e.g., WbdN) to build synthetic O-antigens.

Drug Discovery (Inhibitor Screening)

Since PerA (GDP-perosamine synthase) is a PLP-dependent enzyme with no human homolog, it is an ideal antibiotic target.

-

Screening Assay: The consumption of L-Glutamate can be coupled to a secondary dehydrogenase (e.g., Glutamate Dehydrogenase) to produce a colorimetric or fluorescent signal (NADPH production), allowing for High-Throughput Screening (HTS) of inhibitor libraries.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from gene cloning to mass spectrometric validation of GDP-Perosamine.

References

-

Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

-

Cook, P. D., Thoden, J. B., & Holden, H. M. (2008). GDP-Perosamine Synthase: Structural Analysis and Production of a Novel Trideoxysugar.[3] Biochemistry, 47(40), 10685–10693. Link

-

Larkin, A., Olivier, N. B., & Imperiali, B. (2010). Structural Analysis of WbpE from Pseudomonas aeruginosa PAO1: A Nucleotide Sugar Aminotransferase Involved in O-Antigen Assembly.[3] Biochemistry, 49(34), 7227–7237. Link

-

Samuel, G., & Reeves, P. (2003). Biosynthesis of O-antigens: genes and pathways involved in nucleotide sugar precursor synthesis and O-antigen assembly. Carbohydrate Research, 338(23), 2503–2519. Link

-

Holden, H. M., et al. (2012). Catalytic Mechanism of Perosamine N-Acetyltransferase Revealed by High-Resolution X-ray Crystallographic Studies and Kinetic Analyses.[3] Biochemistry, 51(16), 3433–3444.[3] Link

Sources

- 1. Accommodation of GDP-linked Sugars in the Active Site of GDP-Perosamine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Perosamine - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: Structural Elucidation of Perosamine Derivatives

The following technical guide details the structural elucidation of perosamine (4-amino-4,6-dideoxy-D-mannose) derivatives. It is designed for application scientists and medicinal chemists requiring a rigorous, self-validating framework for characterizing this rare amino sugar found in bacterial lipopolysaccharides (LPS) and antibiotics.

Content Type: Technical Whitepaper | Focus: NMR Spectroscopy & Mass Spectrometry Target Audience: Medicinal Chemists, Glycobiologists, Structural Biologists

Introduction: The Analytical Challenge

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar that serves as a critical antigenic determinant in the O-antigens of Gram-negative pathogens, including Vibrio cholerae O1 and Escherichia coli O157:H7. Unlike ubiquitous hexoses (glucose, galactose), perosamine presents unique structural elucidation challenges due to the presence of an amino group at the C4 position and a deoxygenated C6 methyl group.

Accurate characterization is pivotal for vaccine development and the synthesis of perosamine-containing antibiotics like perimycin. This guide moves beyond basic spectral assignment, providing a causal framework to distinguish perosamine from its stereoisomers (e.g., rhamnosamine, quinovosamine) using high-resolution NMR and MS fragmentation dynamics.

Biosynthetic Context & Isolation

Understanding the biosynthetic origin of perosamine aids in structural prediction, particularly when analyzing crude bacterial lysates. The pathway diverges from GDP-mannose, utilizing a dedicated transaminase to install the nitrogen functionality.[1]

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic transformation from Mannose-1-Phosphate to GDP-Perosamine, highlighting the key dehydration and amination steps that define the final stereochemistry.

Figure 1: Biosynthetic route to GDP-Perosamine.[1][2] The RfbD-catalyzed dehydration establishes the 6-deoxy functionality, while RfbE determines the C4-amine stereochemistry.

Mass Spectrometry: Fragmentation Signatures

Mass spectrometry (ESI-MS/MS) provides the first line of evidence for the perosamine core. Unlike neutral sugars, the amino group directs fragmentation pathways.

Key Fragmentation Rules

-

Nitrogen Rule Violation: A protonated molecule

with an odd number of nitrogen atoms will have an even nominal mass. -

The "Amino-Shift": The substitution of -OH (17 Da) with

(16 Da) or -

Glycosidic Cleavage (B/Y Ions): The C1-O bond is labile.

-

Cross-Ring Cleavage (A/X Ions): High-energy collision dissociation (HCD) often yields

ions, which retain the C4-amine and C6-methyl, providing definitive proof of the amine position.

Table 1: Diagnostic Ions for N-Acetylperosamine (Methyl Glycoside)

| Ion Type | Fragment Composition | m/z (approx) | Diagnostic Value |

|---|

| [M+H]+ | Parent Ion | 234.1 | Confirms formula

NMR Spectroscopy: The Elucidation Core

This is the most critical section. Distinguishing perosamine (manno-configuration) from quinovosamine (gluco-configuration) or fucosamine (galacto-configuration) requires precise analysis of scalar couplings (

The "Manno-Configuration" Fingerprint

In the

-

H1 (Anomeric):

4.8–5.2 ppm. Configuration (-

-linkage:

-

-linkage:

-

H2 (Equatorial): The defining feature of mannose.

- (H2eq-H3ax) is small (~3.5–5.0 Hz).

-

H3, H4, H5 (Axial): In perosamine, C3, C4, and C5 protons are typically axial.

- (H3ax-H4ax) is large (~9.5–10.0 Hz).

- (H4ax-H5ax) is large (~9.5–10.0 Hz).

Diagnostic Logic: If you observe a Small-Large-Large coupling sequence for

-

Contrast Gluco: Large-Large-Large (

is ax-ax). -

Contrast Galacto: Large-Small-Small (

is ax-eq).

Chemical Shift Data (Reference)

The following shifts are typical for

Table 2: 1H and 13C NMR Chemical Shifts

| Position |

Experimental Protocol: Sequential Assignment Strategy

Do not rely on a single technique. Use this self-validating workflow to ensure structural integrity.

Workflow Visualization

Figure 2: Sequential NMR Assignment Workflow. The identification of the C4-Nitrogen carbon shift in Step 2 is the critical "Go/No-Go" decision point.

Detailed Protocol Steps

Step 1: The "Anchor" Identification (1H NMR)

-

Action: Acquire a standard 1H spectrum in

or -

Validation: Locate the anomeric proton (

4.8-5.2) and the high-field methyl doublet ( -

Note: If the methyl signal is a singlet, you likely have a 6-deoxy-6-amino derivative or a different sugar class. It must be a doublet for perosamine.

Step 2: Nitrogen Localization (HSQC)

-

Action: Run a multiplicity-edited HSQC.

-

Causality: Carbon atoms attached to Nitrogen appear significantly upfield (

50-55 ppm) compared to those attached to Oxygen ( -

Validation: Confirm that the proton at the "Large-Large" coupling position (H4) correlates to a carbon at ~54 ppm. If the C4 signal is at ~70 ppm, you have Rhamnose (OH at C4), not Perosamine.

Step 3: Spin System Tracing (COSY/TOCSY)

-

Action: Use COSY to step from H1

H2 -

Validation: Verify the coupling topology. H2 should show a weak correlation to H3 (small J), while H3 should show a strong correlation to H4 (large J).

Step 4: Stereochemical Confirmation (NOESY)

-

Action: Acquire 1D-NOE or 2D-NOESY.

-

Causality: In the manno-configuration (

), H1, H3, and H5 are on the same face (axial-like or close spatial proximity depending on alpha/beta). -

Validation: For

-D-perosamine:-

Strong NOE between H1 and H2.

-

NOE between H3 and H5 (confirming 1,3-diaxial relationship).

-

Absence of strong NOE between H1 and H3 or H5 (confirms alpha anomer).

-

References

-

Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein from Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

-

Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1. Gene, 166(1), 33-42. Link

-

Perepelov, A. V., et al. (2008). Structure of the O-polysaccharide of Escherichia coli O157:H7. Carbohydrate Research, 343(3), 556-563. Link

-

Redmond, J. W. (1978). 4-Amino-4,6-dideoxy-D-mannose (D-perosamine): A component of the lipopolysaccharide of Vibrio cholerae 569B (Inaba).[3] FEBS Letters, 50(2), 147-149. Link

-

Muldoon, J., et al. (2024). Developments in Mass Spectrometry for Glycosaminoglycan Analysis. Molecular & Cellular Proteomics. Link

Sources

Technical Monograph: The Role of 4-Amino-4,6-dideoxy-D-mannose in Vibrio cholerae O1 Serogroup Pathogenicity

Executive Summary: The Structural Basis of Virulence

In the epidemiology of cholera, the O1 serogroup of Vibrio cholerae remains the primary driver of pandemic outbreaks. The defining feature of this serogroup is its O-antigen, a homopolymer composed of a highly modified amino sugar: 4-amino-4,6-dideoxy-D-mannose , also known as D-perosamine .[1][2]

Unlike typical hexoses found in bacterial polysaccharides, this molecule does not exist in a free state on the cell surface. It is chemically derivatized—specifically acylated with 3-deoxy-L-glycero-tetronic acid —to form the repeating unit of the O1 antigen. This specific modification is not merely a structural quirk; it is the molecular checkpoint that dictates serotype specificity (Ogawa vs. Inaba), mediates bacteriophage susceptibility, and forms the primary barrier against host complement-mediated lysis.

This guide dissects the biosynthesis, structural function, and experimental characterization of this critical carbohydrate moiety, providing a roadmap for therapeutic interference and vaccine design.

Chemical Architecture & Biosynthesis

The Repeating Unit

The V. cholerae O1 O-antigen is a linear homopolymer of

-

N-Acylation: The amino group at the C4 position is acylated by 3-deoxy-L-glycero-tetronic acid . This unique acyl group renders the O-antigen highly resistant to degradation and contributes to the bacterium's hydrophilic shield.

-

Serotype Differentiation (Ogawa vs. Inaba):

-

Inaba Serotype: The polymer consists solely of the N-acylated perosamine.

-

Ogawa Serotype: The terminal non-reducing sugar unit (and potentially others) is methylated at the C2 hydroxyl group (2-O-methyl).[3] This methylation is catalyzed by the methyltransferase WbeT (formerly RfbT). Loss of WbeT function results in a "serotype shift" from Ogawa to Inaba.

-

The wbe Biosynthetic Pathway

The biosynthesis of the O1 antigen occurs via the wbe (formerly rfb) gene cluster.[4][5] The pathway transforms Fructose-6-phosphate into the activated nucleotide sugar GDP-perosamine, which is then modified and polymerized.[6]

Pathway Logic:

-

Precursor Activation: Conversion of Fructose-6-P to GDP-Mannose.

-

Deoxygenation & Transamination: Conversion of GDP-Mannose to GDP-Perosamine.[6][7]

-

Acylation: Attachment of the tetronate moiety (synthesized by VC0248-VC0252).

-

Polymerization: Assembly of the O-antigen chain on a lipid carrier.

Figure 1: The Wbe biosynthetic pathway for V. cholerae O1 antigen. Note the critical divergence for Ogawa serotype via WbeT-mediated methylation.

Functional Mechanisms in Pathogenicity

The "Shield" Effect: Complement Resistance

The primary function of the perosamine-based O-antigen is to physically mask the underlying Lipid A-Core region.

-

Mechanism: The long, hydrophilic chains of N-tetronyl-perosamine prevent the membrane attack complex (MAC) of the host complement system from inserting into the outer membrane.

-

Evidence: "Rough" mutants (lacking O-antigen due to wbe gene deletions) are serum-sensitive and are rapidly lysed by human serum, whereas smooth strains (wild-type) are serum-resistant.

Bacteriophage Receptor

Paradoxically, the very structure that protects V. cholerae from the immune system serves as a docking site for lytic bacteriophages.

-

Phages: ICP3 and K139 .

-

Interaction: These phages possess tail fibers that specifically recognize the

-(1$\rightarrow$2)-linked perosamine backbone. -

Evolutionary Trade-off: Under high phage pressure, V. cholerae may undergo phase variation (mutating manA or wbeL) to downregulate O-antigen production, trading virulence for phage resistance.

Experimental Protocols: Isolation & Characterization

To study the function of 4-amino-4,6-dideoxy-D-mannose, researchers must isolate the O-antigen in high purity. The following protocol is optimized for V. cholerae O1.

Protocol: LPS Extraction and O-Antigen Purification

| Step | Procedure | Critical Parameter |

| 1. Lysis | Resuspend bacterial pellet in water. Add equal volume of 90% Phenol (pre-heated to 68°C). | Temperature control at 68°C is vital for efficient phase separation. |

| 2. Extraction | Agitate vigorously for 20 mins. Cool to 4°C. Centrifuge at 5000 x g. | LPS partitions into the aqueous phase (top layer). |

| 3. Precipitation | Dialyze aqueous phase against water. Add NaOAc to 30mM and 2 volumes of ethanol. | Removes phenol and precipitates crude LPS. |

| 4. Delipidation | Resuspend LPS in 1% Acetic Acid . Heat at 100°C for 90 mins. | Cleaves the acid-labile Kdo linkage between Lipid A and the Core-O-antigen. |

| 5. Separation | Centrifuge at 10,000 x g. Collect supernatant (contains O-antigen). | Lipid A precipitates as an insoluble pellet. |

| 6. Purification | Apply supernatant to a Sephadex G-50 column. Elute with Pyridine/Acetate buffer. | Separates O-antigen polysaccharide (OPS) from core oligosaccharides. |

Protocol: Structural Validation (NMR)

To confirm the presence of the perosamine derivative and serotype status (Ogawa vs Inaba).

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

-

Solvent: D₂O (99.9%).

-

Key Signals to Monitor:

-

Anomeric Protons (H-1): Look for signals in the

5.0–5.2 ppm range, indicative of -

Methyl Groups (C6 of Perosamine): Doublet at

~1.2 ppm. -

Ogawa Marker (2-O-Methyl): A sharp singlet at

~3.5 ppm confirms the presence of the methoxy group (Ogawa serotype). Absence indicates Inaba.

-

Implications for Drug & Vaccine Development

Conjugate Vaccines

Current oral cholera vaccines (OCVs) are killed whole-cell formulations. Next-generation vaccines focus on O-antigen conjugates .

-

Strategy: Chemically link the purified N-tetronyl-perosamine polymer to a carrier protein (e.g., Tetanus Toxoid).

-

Challenge: The acid lability of the linkage requires careful conjugation chemistry (e.g., squaric acid chemistry) to preserve the immunogenic integrity of the perosamine backbone.

Biosynthetic Inhibitors

The enzymes WbeD (dehydratase) and WbeE (aminotransferase) are unique to the perosamine pathway and absent in human physiology.

-

Targeting: Small molecule inhibitors of WbeD could effectively strip the bacterium of its protective O-antigen, rendering it avirulent and susceptible to host clearance.

References

-

Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[3][6] Gene. Link

-

Ito, T., et al. (1994). "Identification of a novel sugar, 4-amino-4,6-dideoxy-2-O-methylmannose in the lipopolysaccharide of Vibrio cholerae O1 serotype Ogawa." Carbohydrate Research. Link

-

Chatterjee, S. N., & Chaudhuri, K. (2003). "Lipopolysaccharides of Vibrio cholerae: I. Physical and Chemical Characterization." Biochimica et Biophysica Acta. Link

-

Seed, K. D., et al. (2012). "Phase Variable O Antigen Biosynthetic Genes Control Expression of the Major Protective Antigen and Bacteriophage Receptor in Vibrio cholerae O1." PLOS Pathogens. Link

-

Villeneuve, S., et al. (2000). "Crystal structure of the Vibrio cholerae O1 serogroup O-antigen biosynthetic enzyme RfbB." Journal of Biological Chemistry. Link

-

CDC Laboratory Methods. "Chapter 6: Isolation and Identification of Vibrio cholerae Serogroups O1 and O139." Centers for Disease Control and Prevention. Link

Sources

- 1. The 4-amino sugars present in the lipopolysaccharides of vibro cholerae and related vibrios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-4,6-dideoxy-D-mannose (D-perosamine): a component of the lipopolysaccharide of Vibrio cholerae 569B (Inaba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Vibrio cholerae O1 Antigen as the Bacteriophage K139 Receptor and Identification of IS1004 Insertions Aborting O1 Antigen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase Variable O Antigen Biosynthetic Genes Control Expression of the Major Protective Antigen and Bacteriophage Receptor in Vibrio cholerae O1 | PLOS Pathogens [journals.plos.org]

- 6. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhea - reaction knowledgebase [rhea-db.org]

Technical Guide: Discovery, Biosynthesis, and Significance of L-Perosamine in Bacterial Polysaccharides

The following technical guide details the discovery, chemical identity, biosynthetic pathways, and biological significance of L-perosamine, with a specific focus on its differentiation from the more common D-isomer.

Executive Summary

L-Perosamine (4-amino-4,6-dideoxy-L-mannose) is a rare amino sugar found in the O-specific polysaccharides (O-antigens) of select Gram-negative bacteria.[1][2][3] While its enantiomer, D-perosamine, is a well-characterized virulence factor in Vibrio cholerae O1 and Brucella spp., the L-isomer represents a distinct serological determinant found in Aeromonas hydrophila O6 and Vibrio cholerae O144. This guide analyzes the structural uniqueness of L-perosamine, delineates its biosynthetic divergence from the D-pathway, and provides validated protocols for its isolation and identification in drug development workflows.

Chemical Identity and Structural Discovery[3][4][5]

Structural Definition

Perosamine is a 4-amino-4,6-dideoxyhexose. The "L" designation refers to the stereochemistry at the C5 position, distinguishing it from the D-isomer found in the pandemic V. cholerae O1 strains.

-

IUPAC Name: 4-amino-4,6-dideoxy-L-mannose

-

Common Modifications: Often found N-acylated (e.g., N-acetyl, N-formyl, or N-[(R)-2-hydroxypropionyl]).

-

Key Differentiator: Unlike D-perosamine, which shares the D-mannose configuration, L-perosamine requires a stereochemical inversion of the pyranose ring during biosynthesis, likely involving C3/C5 epimerization similar to L-rhamnose synthesis.

Historical Discovery

The discovery of perosamine dates back to the analysis of antibiotic structures (e.g., perimycin), but its significance in bacterial lipopolysaccharides (LPS) emerged with the structural elucidation of Vibrio cholerae O1 antigens.[4]

-

D-Perosamine: Established as the backbone of the V. cholerae O1 O-antigen (homopolymer of N-tetronoyl-D-perosamine).

-

L-Perosamine: Identified later in non-O1 Vibrio strains (V. cholerae O144 and O76) and more recently confirmed as a unique marker in Aeromonas hydrophila strain JCM 3968 (Serogroup O6). The presence of L-perosamine in these strains confers unique serological properties, preventing cross-reactivity with O1 antibodies.

| Feature | D-Perosamine | L-Perosamine |

| Configuration | 4-amino-4,6-dideoxy-D-mannose | 4-amino-4,6-dideoxy-L-mannose |

| Primary Sources | V. cholerae O1, Brucella spp., E. coli O157:H7 | V. cholerae O144, V. cholerae O76, A. hydrophila O6 |

| Polymer Structure | Often | Heteropolymers or |

| N-Acyl Groups | Tetronoyl, Formyl, Acetyl | Acetyl, (R)-2-hydroxypropionyl |

Biosynthetic Pathways[6][7]

The biosynthesis of perosamine begins with GDP-D-mannose.[5][6] The pathway splits based on the required stereochemistry. While the D-perosamine pathway is well-characterized (involving rfb/per genes), the L-perosamine pathway implies an additional epimerization step to invert the mannose ring to the L-configuration.

The Core GDP-Perosamine Pathway (D-Isomer Model)

-

Activation: Mannose-1-phosphate is activated to GDP-mannose by RfbA (GDP-mannose pyrophosphorylase).

-

Dehydration: RfbD (or Gmd ) catalyzes the dehydration at C4 and C6, yielding the key intermediate GDP-4-keto-6-deoxy-D-mannose .

-

Transamination: RfbE (or PerA ) transfers an amino group from glutamate to the C4 position, creating GDP-D-perosamine .

The Divergent L-Perosamine Hypothesis

To synthesize the L-isomer, the bacterium must invert the stereocenters at C3 and C5. This is analogous to the conversion of GDP-mannose to GDP-L-fucose or GDP-L-rhamnose.

-

Proposed Mechanism: The GDP-4-keto-6-deoxy-D-mannose intermediate likely undergoes C3/C5 epimerization (catalyzed by an enzyme analogous to Gdp-4-keto-6-deoxy-D-mannose-3,5-epimerase ) before or during the transamination step.

Biosynthetic Workflow Diagram

Caption: Divergence of GDP-Perosamine biosynthesis. The L-pathway requires stereochemical inversion (epimerization) distinct from the direct transamination of the D-pathway.

Biological Significance in Pathogenicity[9]

O-Antigen Specificity and Immune Evasion

The presence of L-perosamine in the O-antigen creates a unique "fingerprint" for the bacterial surface.

-

Serogroup Definition: In V. cholerae, the switch from D-perosamine (O1) to L-perosamine (O144) alters the antigenic factor. Antibodies raised against the O1 Ogawa/Inaba antigens (D-perosamine) do not cross-react with O144, allowing these strains to escape O1-specific immune surveillance.

-

Complement Resistance: The L-perosamine homopolymers in Aeromonas O6 form a dense hydration shell that hinders the deposition of the membrane attack complex (MAC), conferring serum resistance—a critical trait for systemic infection in aquaculture and potentially humans.

Virulence Factor

In Brucella (D-form) and Vibrio (D/L forms), perosamine homopolymers are essential for:

-

Intracellular Survival: Preventing lysosomal fusion in macrophages.

-

Motility: The O-antigen sheathes the flagellum; structural defects (e.g., loss of perosamine) often result in non-motile, avirulent phenotypes.

Analytical Methodologies: Isolation and Identification[5][10]

To confirm the presence of L-perosamine, researchers must employ a combination of chemical derivatization and spectroscopic analysis.

Protocol: LPS Extraction and Hydrolysis

Objective: Isolate the O-polysaccharide (OPS) from the bacterial cell mass.

-

Lysis: Suspend bacterial pellet in Hot Phenol-Water (Westphal method) at 68°C for 15 mins.

-

Separation: Centrifuge at 10,000 x g. Collect the aqueous phase (containing LPS).

-

Purification: Dialyze against water. Treat with DNase/RNase and Proteinase K to remove contaminants. Ultracentrifuge (100,000 x g) to pellet pure LPS.

-

Mild Acid Hydrolysis: Resuspend LPS in 1% acetic acid (100°C, 1.5 h) to cleave the Lipid A. Centrifuge; the supernatant contains the O-antigen.

Protocol: Stereochemical Determination (GC-MS)

Objective: Distinguish L-perosamine from D-perosamine using chiral derivatives.

-

Hydrolysis: Hydrolyze OPS with 2M trifluoroacetic acid (120°C, 2 h).

-

N-Acetylation: Treat hydrolysate with acetic anhydride in saturated NaHCO3.

-

Reduction: Reduce with NaBD4 (sodium borodeuteride) to open the ring.

-

Chiral Derivatization: React with (+)-2-butanol or (-)-2-octanol in the presence of acetyl chloride.

-

Acetylation: Peracetylate the hydroxyl groups with acetic anhydride/pyridine.

-

GC-MS Analysis: Analyze on a capillary column (e.g., HP-5MS). Compare retention times against authentic D- and L-perosamine standards.

NMR Spectroscopy Markers

L-perosamine can be identified by characteristic chemical shifts in

-

H-4 Signal: The H-4 proton (attached to the carbon bearing the amine) typically resonates upfield (~3.0–3.5 ppm) compared to oxygenated ring protons.

-

C-6 Methyl: A doublet at ~1.2 ppm (1H) and ~17 ppm (13C) confirms the 6-deoxy structure.

-

Coupling Constants (

): The

Therapeutic Implications

Targeting the perosamine biosynthetic pathway offers a high-specificity route for novel antimicrobials, particularly against Vibrio and Brucella.

-

Enzyme Inhibitors: Small molecules inhibiting PerA/RfbE (transaminase) or Gmd/RfbD (dehydratase) would halt O-antigen synthesis.

-

Effect: Induces a "Rough" (R-type) phenotype.

-

Outcome: The bacteria become susceptible to complement-mediated killing and lose motility.

-

-

Vaccine Development: Glycoconjugate vaccines using synthetic L-perosamine oligomers can provide protection against non-O1 Vibrio serogroups (like O144) that are emerging pathogens not covered by current O1/O139 vaccines.

References

-

Dworaczek, K., et al. (2019). "A Unique Sugar L-Perosamine (4-Amino-4,6-dideoxy-L-mannose) Is a Compound Building Two O-Chain Polysaccharides in the Lipopolysaccharide of Aeromonas hydrophila Strain JCM 3968, Serogroup O6."[9] Marine Drugs. Link

-

Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[10] Gene. Link

-

Iguchi, T., et al. (1996). "An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144." Microbiology and Immunology. Link

-

Albermann, C., & Beuttler, H. (2008). "Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7."[11] FEBS Letters. Link

-

Reeves, P. R., et al. (1996). "Bacterial Polysaccharide Synthesis and Gene Nomenclature." Trends in Microbiology. Link

Sources

- 1. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144 which has antigenic factor(s) in common with V. cholerae O76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glycoscience.ru [glycoscience.ru]

- 5. Rhea - reaction knowledgebase [rhea-db.org]

- 6. researchgate.net [researchgate.net]

- 7. A Structural Study of GDP-4-Keto-6-Deoxy-D-Mannose-3-Dehydratase: Caught in the Act of Geminal Diamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Aeromonas hydrophila subsp. hydrophila | JCM 3968, CCM 2280 | BacDiveID:164887 [bacdive.dsmz.de]

- 10. Phase Variable O Antigen Biosynthetic Genes Control Expression of the Major Protective Antigen and Bacteriophage Receptor in Vibrio cholerae O1 | PLOS Pathogens [journals.plos.org]

- 11. Identification of the GDP-N-acetyl-d-perosamine producing enzymes from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-Perosamine: Biosynthetic Logic, Structural Integrity, and Therapeutic Targeting in Gram-Negative Pathogens

Executive Summary

N-acetyl-perosamine (PerNAc) is a specialized 4-amino-4,6-dideoxy-D-mannose derivative that serves as a critical structural determinant in the O-antigens of high-priority Gram-negative pathogens, specifically Escherichia coli O157:H7, Vibrio cholerae O1, and Caulobacter crescentus.[1][2][3] Unlike common hexoses, the unique dideoxy and N-acetylated architecture of PerNAc confers exceptional hydrophobicity and steric specificity to the lipopolysaccharide (LPS), enabling these pathogens to evade host complement systems and resist cationic antimicrobial peptides.

This technical guide dissects the biosynthetic assembly line of PerNAc, its pivotal role in virulence, and the experimental frameworks required to isolate and characterize it. It serves as a blueprint for researchers aiming to disrupt this pathway for novel antimicrobial development.

Chemical & Structural Identity

Systematic Name: 4-acetamido-4,6-dideoxy-D-mannose Role: Terminal or chain-extending unit in the O-specific polysaccharide (O-antigen) of LPS.

In the context of E. coli O157:H7, PerNAc is not merely a decoration but a fundamental building block. The O-antigen repeating unit consists of a linear backbone: [-2)-α-D-Rha4NAc-(1-3)-α-L-Fuc-(1-4)-β-D-Glc-(1-3)-α-D-GalNAc-(1-]. However, in Vibrio cholerae O1, the O-antigen is a homopolymer of N-3-deoxy-L-glycero-tetronyl-perosamine , highlighting the plasticity of the perosamine scaffold in pathogenic adaptation.

Structural Significance[2][3][4]

-

Dideoxy Nature (C6): The lack of a hydroxyl group at C6 increases the hydrophobicity of the O-antigen, altering membrane fluidity and packing density.

-

C4-Acetamido Group: This moiety provides a rigid hydrogen-bonding donor/acceptor site, critical for the specific antibody recognition (serotyping) and bacteriophage binding.

The Biosynthetic Assembly Line

The synthesis of N-acetyl-perosamine occurs in the cytoplasm via a dedicated pathway branching from GDP-mannose. This pathway is a prime target for therapeutic intervention because mammalian cells do not synthesize perosamine, offering high selectivity.

Mechanism of Action

The pathway involves three critical enzymatic transformations:

-

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by a dehydratase (Gmd). This step activates the C4 position for subsequent amination.[4]

-

Transamination: A PLP-dependent synthase (Per/RfbE) transfers an amino group to the C4 ketone, creating GDP-perosamine.[4][5]

-

Acetylation: An N-acetyltransferase (PerB) transfers an acetyl group from Acetyl-CoA to the C4 amine, yielding the final substrate, GDP-N-acetyl-perosamine, for the O-antigen flippase/polymerase machinery.

Visualization: Biosynthetic Pathway

Figure 1: Enzymatic cascade for GDP-N-acetyl-perosamine biosynthesis. The pathway highlights the specific transition from a ubiquitous precursor (GDP-Man) to a pathogen-specific virulence factor.

Table 1: Key Enzymatic Players

| Enzyme | Function | Cofactor | Organism Relevance | Inhibitor Potential |

| Gmd | GDP-mannose 4,6-dehydratase | NAD+ | Universal in O-antigen synthesis | Moderate (Homologs in humans) |

| Per (RfbE) | GDP-perosamine synthase | PLP | V. cholerae, E. coli O157 | High (Unique mechanism) |

| PerB | N-acetyltransferase | Acetyl-CoA | E. coli O157, Caulobacter | High (Specific substrate pocket) |

Biological Function & Virulence

The inclusion of PerNAc in the O-antigen confers a "stealth" phenotype. In Brucella species (which utilize a closely related N-formyl-perosamine), the homopolymer creates a dense hydration shell that sterically hinders the deposition of the Membrane Attack Complex (MAC).

Mechanism of Immune Evasion

-

Steric Shielding: The bulky acetamido group at C4 prevents the binding of complement factor C3b to the bacterial surface.

-

Cationic Repulsion: Unlike phosphate-rich core regions, the neutral PerNAc polymer does not attract cationic antimicrobial peptides (CAMPs) like defensins.

-

Phage Receptor: Paradoxically, while protecting against the host, PerNAc residues often serve as specific docking sites for lytic bacteriophages, making them a double-edged sword in bacterial survival.

Visualization: Virulence Interaction

Figure 2: The dual role of PerNAc-rich O-antigen: It acts as a shield against host complement lysis (MAC) while simultaneously serving as a receptor for specific bacteriophages.

Experimental Methodologies

To validate the presence of PerNAc or assay the activity of its biosynthetic enzymes, precise analytical workflows are required.

Protocol 1: Extraction and Structural Characterization of PerNAc-LPS

Objective: Isolate LPS and confirm the presence of 4-acetamido-4,6-dideoxy-D-mannose.

-

Bacterial Culture & Lysis:

-

Grow E. coli O157:H7 in LB broth to OD600 = 0.8.

-

Pellet cells and wash with PBS.

-

Critical Step: Perform Hot Phenol-Water Extraction (Westphal method). The PerNAc-rich LPS usually partitions into the aqueous phase due to the hydrophilic carbohydrate chain, despite the hydrophobic lipid A.

-

-

Purification:

-

Treat aqueous phase with DNase I and RNase A (37°C, 2h) to remove nucleic acids.

-

Treat with Proteinase K (60°C, 1h) to remove lipoproteins.

-

Ultracentrifuge (100,000 x g, 4h) to pellet pure LPS.

-

-

Acid Hydrolysis:

-

Hydrolyze LPS with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours. This cleaves the glycosidic bonds, releasing free PerNAc monosaccharides.

-

-

Derivatization & GC-MS Analysis:

-

Convert monosaccharides to alditol acetates.

-

Identification Marker: Look for the specific fragmentation pattern of 4,6-dideoxy-4-acetamidohexose.

-

Expected Mass Fragments: Distinctive signals at m/z 144 (C3-C4 fragment) and m/z 186 (C4-C5 fragment with acetamido group).

-

Protocol 2: Enzymatic Assay for Perosamine Synthase (Per)

Objective: Screen for inhibitors of the Per enzyme.

-

Substrate Preparation: Synthesize GDP-4-keto-6-deoxymannose enzymatically using recombinant Gmd and GDP-mannose.

-

Reaction Mix:

-

50 mM Tris-HCl (pH 7.5).

-

0.5 mM GDP-4-keto-6-deoxymannose.

-

5 mM L-Glutamate (Amino donor).

-

50 µM PLP (Cofactor).

-

Purified Recombinant Per Enzyme (100 nM).

-

-

Detection:

-

Couple the reaction with glutamate dehydrogenase (GDH).

-

GDH regenerates α-ketoglutarate from the glutamate byproduct, reducing NAD+ to NADH.

-

Readout: Monitor absorbance at 340 nm (NADH production). A decrease in rate indicates Per inhibition.

-

Therapeutic Implications

The PerNAc pathway represents a "high-value" target for anti-virulence drugs. Unlike bactericidal antibiotics that impose strong selective pressure for resistance, anti-virulence agents that target O-antigen biosynthesis render the bacteria avirulent (susceptible to serum killing) without killing them directly.

-

Rationale: Blocking acetylation leaves a free amine on the perosamine. This positively charged intermediate is likely incapable of being transported or polymerized by the Wzx/Wzy system, leading to a "Rough" (O-antigen deficient) phenotype.

-

Outcome: The bacterium becomes susceptible to phagocytosis and complement-mediated lysis.

References

-

Albermann, C., & Beuttler, H. (2008). Identification of the GDP-N-acetyl-D-perosamine producing enzymes from Escherichia coli O157:H7.[6] FEBS Letters, 582(4), 479-484.[7] Link

-

Thoden, J. B., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(12), 3846-3857. Link

-

Reeves, P. R., et al. (1996). Bacterial polysaccharide synthesis and gene nomenclature. Trends in Microbiology, 4(11), 495-503. Link

-

Lerouge, I., & Vanderleyden, J. (2002). O-antigen structural variation: mechanisms and possible roles in animal/plant-microbe interactions. FEMS Microbiology Reviews, 26(1), 17-47. Link

-

Wang, L., et al. (2007). Organization and variation of the common nodulation genes in Bradyrhizobium. BMC Genomics, 8, 269. (Reference for evolutionary context of perosamine genes). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic mechanism of perosamine N-acetyltransferase revealed by high-resolution X-ray crystallographic studies and kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Catalytic Mechanism of Perosamine N-Acetyltransferase Revealed by High Resolution X-ray Crystallographic Studies and Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EC 2.3.1.227 [iubmb.qmul.ac.uk]

- 7. Structure and genetics of Escherichia coli O antigens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: GDP-Perosamine Synthase (Mechanism & Kinetics)

Executive Summary

GDP-perosamine synthase (often encoded by rfbE or per genes) is a Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase critical for the biosynthesis of GDP-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose).[1] This nucleotide sugar is a defining component of the O-antigen in the lipopolysaccharide (LPS) of pathogenic Gram-negative bacteria, including Vibrio cholerae O1 and Escherichia coli O157:H7.

This guide details the enzyme's molecular mechanism, kinetic parameters, and validated experimental protocols for its characterization, serving as a blueprint for researchers targeting O-antigen biosynthesis for novel antimicrobial development.

Molecular Mechanism & Structural Basis[2][3][4]

The PLP-Dependent Transamination

GDP-perosamine synthase belongs to the aspartate aminotransferase superfamily (Type I). The reaction is a reversible transamination where the amino group from L-glutamate is transferred to the C-4 keto group of GDP-4-keto-6-deoxy-D-mannose , generating GDP-perosamine and

The catalytic cycle follows a classic Ping Pong Bi Bi mechanism:

-

Internal Aldimine: In the resting state, the PLP cofactor is covalently bound to a conserved active-site Lysine via a Schiff base (imine) linkage.[2][3]

-

Transimination (Half-Reaction 1): The amino donor (L-glutamate) enters. The active site Lysine is displaced, forming an external aldimine between PLP and glutamate.

-

PMP Formation: Hydrolysis releases

-ketoglutarate, leaving the cofactor in its aminated form, Pyridoxamine 5'-phosphate (PMP) . -

Sugar Amination (Half-Reaction 2): The keto-sugar substrate binds. PMP reacts with the C-4 ketone to form a ketimine intermediate, which is then reduced to an external aldimine.

-

Product Release: A final transimination with the active-site Lysine releases GDP-perosamine and regenerates the internal PLP-Lysine aldimine.

Stereochemical Control

A critical feature of this synthase is the stereospecificity at the C-4 position. The enzyme catalyzes the addition of the amine to form the D-mannose configuration (axial amine), distinguishing it from related 4-amino-4,6-dideoxy-sugar synthases that may produce galactose (equatorial) isomers.

Mechanistic Pathway Diagram

Figure 1: The Ping Pong Bi Bi mechanism of GDP-perosamine synthase, highlighting the oscillation between PLP and PMP forms.

Kinetic Characterization

Accurate kinetic profiling requires a coupled assay because the substrate (GDP-4-keto-6-deoxy-D-mannose) is unstable and not commercially available. It must be generated in situ from GDP-mannose using GDP-mannose 4,6-dehydratase (GMD) .

Kinetic Parameters (Reference: E. coli O157:H7 Per)

The following data represents the kinetic profile of the recombinant E. coli O157:H7 enzyme at pH 7.5.

| Parameter | Substrate: GDP-4-keto-sugar | Substrate: L-Glutamate | Significance |

| High affinity for the sugar intermediate; lower affinity for the amino donor.[4] | |||

| N/A | Turnover number indicates moderate catalytic speed typical of biosynthetic enzymes. | ||

| Catalytic efficiency is driven primarily by the sugar substrate binding. |

Note: The

Experimental Protocols

Enzyme Production & Purification

Objective: Isolate active, homodimeric GDP-perosamine synthase (Per).

-

Cloning: Insert rfbE or per gene into a pET vector (e.g., pET-28a) with an N-terminal His6-tag.

-

Expression: Transform into E. coli BL21(DE3). Induce with 0.1–0.5 mM IPTG at

for 16 hours. Lower temperatures favor proper folding and PLP incorporation. -

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 20

M PLP ).-

Critical Step: Exogenous PLP is added to saturation to prevent cofactor loss during purification.

-

-

Purification:

-

IMAC: Load onto Ni-NTA column. Wash with 20 mM Imidazole. Elute with 250 mM Imidazole.

-

SEC (Optional): Size exclusion chromatography (Superdex 200) to separate the active oligomer (dimer/decamer) from aggregates.

-

-

Storage: Flash freeze in buffer containing 10% glycerol.

Coupled Activity Assay (Self-Validating)

Since the keto-sugar substrate is unstable, this protocol couples the production of the substrate (by GMD) to the consumption of glutamate (by Per).

Reagents:

-

Enzyme A: Purified GMD (GDP-mannose 4,6-dehydratase).

-

Enzyme B: Purified Per (GDP-perosamine synthase).[4]

-

Amino Donor: L-Glutamate.

-

Detection: HPLC (monitoring GDP-sugar conversion) or GDH-coupled assay (monitoring glutamate consumption/ammonium production).

Workflow:

-

Pre-incubation: Mix 1 mM GDP-Mannose + 1

M GMD in reaction buffer (50 mM Tris pH 7.5). Incubate 10 min at -

Reaction Start: Add 5 mM L-Glutamate + 1

M Per. -

Sampling: Quench aliquots at 0, 5, 10, 30 min with chloroform or heating (

, 2 min). -

Analysis:

-

HPLC: Anion exchange column (e.g., Mono Q or equivalent).

-

Gradient: 0–500 mM

. -

Signal: GDP-perosamine elutes earlier than GDP-mannose due to the loss of the negative charge on the phosphate (partial masking) or change in polarity.

-

Validation: Verify product mass via ESI-MS (

approx 600 Da range depending on salt form).

-

Experimental Workflow Diagram

Figure 2: Coupled enzymatic synthesis and validation workflow for GDP-perosamine.

Drug Development & Inhibition Context[2][3][9][10][11][12][13][14][15]

Target Validation

GDP-perosamine is a precursor for the O-antigen of Vibrio cholerae (O1 serotype) and E. coli O157.[1] Disruption of the rfbE gene results in the loss of the O-antigen, rendering the bacteria "rough" (serum sensitive) and significantly less virulent. This makes Per an attractive target for anti-virulence therapies that disarm bacteria without exerting strong survival pressure (unlike traditional bactericidal antibiotics).

Inhibition Strategies

While no specific commercial inhibitors exist for Per, drug design leverages the PLP mechanism:

-

Suicide Substrates: Compounds mimicking the keto-sugar or glutamate that form stable, irreversible adducts with the PLP cofactor (e.g., gabaculine-like mechanism).

-

Transition State Analogs: Molecules mimicking the planar geometry of the quinonoid intermediate.

-

PMP Traps: Reagents that react with the PMP form of the enzyme, preventing the return to the active PLP form.

References

-

Albermann, C., & Piepersberg, W. (2001). Expression and identification of the RfbE protein of Vibrio cholerae O1 and its use for the enzymatic synthesis of GDP-D-perosamine. Glycobiology, 11(8), 655–661. Link

-

Cook, P. D., et al. (2008). GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar. Biochemistry, 47(47), 12398–12408. Link

-

Wang, L., et al. (2007). Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro. Biochemical and Biophysical Research Communications, 363(2), 425–430. Link

-

Stroeher, U. H., et al. (1995). A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1. Gene, 166(1), 33–42. Link

Sources

- 1. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 4. Cloning and characterization of GDP-perosamine synthetase (Per) from Escherichia coli O157:H7 and synthesis of GDP-perosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Biosynthesis of 4-Amino-Dideoxy Sugars in Microorganisms

Executive Summary

This technical guide analyzes the structural diversity, biosynthetic logic, and isolation methodologies for 4-amino-dideoxy sugars in microbial systems. Unlike the ubiquitous 2-amino sugars (e.g., GlcNAc) or 3-amino sugars (e.g., desosamine in erythromycin), 4-amino sugars represent a rare, highly specialized class of carbohydrates found primarily in the O-antigens of Gram-negative bacteria and the glycosidic moieties of complex polyketide antibiotics.

For drug development professionals, these sugars are critical "warheads." The basic nitrogen at the C4 position often serves as a key interaction point with biological targets (e.g., ribosomal RNA), significantly enhancing the potency of antibiotic scaffolds. This guide details the enzymatic machinery required to install this functionality and provides validated protocols for their isolation.

Part 1: Structural Classification and Microbial Occurrence

4-amino-dideoxy sugars are defined by the replacement of the hydroxyl group at C4 with an amino group, coupled with deoxygenation at C6 (and often C2/C3). They are broadly categorized into two structural classes based on the extent of deoxygenation.

Table 1: Primary 4-Amino-Dideoxy Sugars in Microorganisms

| Sugar Class | Common Name | IUPAC Name | Microbial Source | Biological Context |

| 4,6-Dideoxy | Perosamine | 4-amino-4,6-dideoxy-D-mannose | Vibrio cholerae O1, E. coli O157:H7 | O-antigen backbone; critical for serotype specificity. |

| Viosamine | 4-amino-4,6-dideoxy-D-glucose | Escherichia coli, Shigella dysenteriae | O-antigen component. | |

| 2,3,4,6-Tetradeoxy | Forosamine | 4-dimethylamino-2,3,4,6-tetradeoxy-D-threo-hexose | Saccharopolyspora spinosa | Glycosidic moiety of Spinosyns (insecticides).[1][2][3] |

| Ossamine | 2,3,4,6-tetradeoxy-4-amino-L-threo-hexose | Streptomyces hygroscopicus | Component of Ossamycin (antifungal/cytotoxic). | |

| Tolyposamine | 4-amino-2,3,4,6-tetradeoxy-L-erythro-hexose | Tolyposporium spp. | Component of Tolyposporin . |

Part 2: Biosynthetic Machinery

The biosynthesis of these sugars follows a "divergent logic" starting from a common nucleotide-sugar intermediate. The defining enzymatic step is the C4-transamination , catalyzed by PLP-dependent aminotransferases.

The Central Hub: NDP-4-keto-6-deoxy-hexose

All pathways begin with the conversion of an NDP-hexose (usually GDP-mannose or TDP-glucose) into an NDP-4-keto-6-deoxy intermediate. This molecule is the branch point:

-

Path A (Perosamine): Direct transamination at C4.

-

Path B (Forosamine/Ossamine): Further deoxygenation at C2 and C3 before transamination.

Case Study: The Spinosyn (Forosamine) Pathway

The biosynthesis of forosamine in Saccharopolyspora spinosa represents the most complex variation, involving a "dehydration-reduction" cascade to remove oxygen atoms at C2 and C3.

-

Gene Cluster: spn (Spinosyn biosynthesis)

-

Key Enzymes:

Biosynthetic Pathway Diagram

The following diagram contrasts the direct route (Perosamine) with the complex deoxygenation route (Forosamine).

Caption: Divergent biosynthesis of 4-amino sugars. Path A (Green) yields perosamine via direct transamination. Path B (Red) yields forosamine via extensive deoxygenation prior to amination.

Part 3: Isolation and Characterization Protocols

Isolating 4-amino sugars requires overcoming two challenges: the stability of the glycosidic bond (often acid-labile in deoxy sugars) and the separation of cationic amino sugars from neutral carbohydrates.

Protocol: Isolation from Microbial Lipopolysaccharides (LPS)

Objective: Isolate 4-amino-4,6-dideoxy-D-mannose (Perosamine) from Vibrio O-antigen.

Step 1: Biomass Preparation & LPS Extraction

-

Harvest bacterial cells by centrifugation (5,000 x g, 20 min).

-

Wash twice with PBS.

-

Hot Phenol-Water Extraction: Resuspend pellets in water at 68°C. Add equal volume of 90% phenol (pre-heated to 68°C). Stir vigorously for 20 min.

-

Cool to 10°C and centrifuge. Collect the aqueous phase (contains LPS).

-

Dialyze against distilled water (MWCO 3,500 Da) to remove phenol. Lyophilize.

Step 2: Mild Acid Hydrolysis

Rationale: 4-amino-dideoxy sugars are sensitive to harsh degradation (Maillard reaction). Use milder conditions than standard alditol acetate protocols.

-

Dissolve 10 mg LPS in 2 mL of 2 M Trifluoroacetic acid (TFA) .

-

Incubate at 100°C for 2 hours in a sealed, nitrogen-flushed vial.

-

Evaporate TFA under a stream of nitrogen at 40°C. Co-evaporate with methanol (3x) to remove residual acid.

Step 3: Cation Exchange Purification

Rationale: Separate amino sugars (positively charged at pH < 7) from neutral sugars.

-

Pack a small column (1 mL bed volume) with Dowex 50W-X8 (H+ form) resin.

-

Dissolve hydrolysate in water and load onto the column.

-

Wash: Elute with 10 mL distilled water (removes neutral sugars like glucose/rhamnose).

-

Elute: Elute amino sugars with 10 mL of 1 M HCl .

-

Evaporate the HCl eluate to dryness.

Step 4: Derivatization for GC-MS (Alditol Acetates)

-

Reduction: Dissolve residue in 0.5 mL 1 M NH₄OH containing 10 mg NaBD₄ (Sodium borodeuteride - allows differentiation of C1). Incubate 1 hr at RT.

-

Neutralize with glacial acetic acid. Evaporate to dryness.

-

Acetylation: Add 0.5 mL acetic anhydride and 0.5 mL pyridine. Incubate at 100°C for 20 min.

-

Extract with chloroform/water. Dry the chloroform layer.

-

Analysis: Inject onto GC-MS (e.g., DB-5ms column). 4-amino-dideoxy sugars show characteristic mass fragments (e.g., m/z 144 for acetamido cleavage).

Part 4: Pharmacological Implications & Glycodiversification

The presence of a 4-amino sugar is often the determinant of biological activity.

-

Ribosomal Binding: In macrolide and ketolide antibiotics, amino sugars (like desosamine or its 4-amino analogs) form salt bridges with the phosphate backbone of 23S rRNA. The basicity of the C4-amine is critical for this high-affinity binding.

-

Glycodiversification: Using "promiscuous" glycosyltransferases (e.g., SpnG) coupled with engineered biosynthetic pathways allows researchers to attach 4-amino sugars to non-native aglycones.

-

Example: Replacing the neutral rhamnose in an antibiotic with 4-amino-forosamine can increase solubility and alter the pharmacokinetic profile (volume of distribution) due to the introduction of a positive charge.

-

Future Outlook: Combinatorial Biosynthesis

By swapping the "sugar cassettes" (e.g., replacing the rfb cluster with the spn sugar genes), synthetic biologists can generate novel "hybrid" antibiotics with 4-amino-tetradeoxy sugars, potentially overcoming resistance mechanisms that rely on modifying specific hydroxyl groups on standard sugars.

References

-

Structure and Biosynthesis of Perosamine

-

Forosamine Biosynthesis in Spinosyns

-

Ossamine and Ossamycin Pathway

-

Vibrio Cholerae O-Antigen Genetics

-

General Amino Sugar Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereochemical Architecture and Biosynthetic Logic of 4-Amino-4,6-dideoxy-D-mannose (D-Perosamine)

Topic: Stereochemistry of 4-Amino-4,6-dideoxy-D-mannose and its biological implications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Amino-4,6-dideoxy-D-mannose, trivially known as D-Perosamine , is a rare amino sugar that serves as the defining structural unit of the O-antigen in Vibrio cholerae O1, the etiological agent of cholera.[1] Unlike common hexoses, perosamine features a unique C4-amino functionality and C6-deoxygenation, rendering it highly resistant to host hydrolytic enzymes. This guide provides a comprehensive technical analysis of its stereochemistry, the enzymatic logic of its biosynthesis, and its critical role in bacterial virulence and vaccine development.

Stereochemical Architecture

Configuration and Conformation

D-Perosamine is a 4-amino-4,6-dideoxy derivative of D-mannose.[1][2] Its stereochemical identity is defined by the orientation of substituents on the pyranose ring, specifically the axial C2-hydroxyl and the equatorial C4-amine (relative to the D-manno configuration).

-

IUPAC Name: 4-Amino-4,6-dideoxy-D-mannopyranose

-

Absolute Configuration: D-series (

chair conformation is favored in solution). -

Chiral Centers:

-

C2:

-configuration (Axial -OH) -

C3:

-configuration (Equatorial -OH) -

C4:

-configuration (Equatorial -NH -

C5:

-configuration (Determines D-series)

-

Critical Distinction: The biological activity of perosamine is strictly stereospecific. While Vibrio cholerae O1 utilizes D-perosamine , other serogroups (e.g., O76, O144) utilize L-perosamine (the enantiomer).[3] This inversion of chirality at all centers completely alters serological specificity.

Isomeric Comparison

To ensure accurate identification in NMR and crystallographic studies, D-perosamine must be distinguished from its C4-epimer (D-Rhamnosamine) and other amino-deoxy sugars.

| Feature | D-Perosamine (Manno) | D-Rhamnosamine (Talose) | D-Viosamine (Glucose) |

| C2-OH | Axial | Axial | Equatorial |

| C4-NH | Equatorial | Axial | Equatorial |

| C6 | Methyl (Deoxy) | Methyl (Deoxy) | Methyl (Deoxy) |

| Precursor | GDP-Mannose | GDP-Mannose | UDP-Glucose |

Biosynthetic Pathway: The GDP-Perosamine Route[1]

The biosynthesis of D-perosamine occurs via a nucleotide-activated pathway, converting D-mannose-1-phosphate to GDP-perosamine. This pathway is a primary target for antimicrobial intervention because it is absent in humans.

Pathway Logic

-

Activation: Mannose-1-phosphate is coupled to GMP.

-

Oxidation/Dehydration: The C6-OH is removed, and C4 is oxidized to a ketone.

-

Transamination: The C4-keto group is stereoselectively aminated to form the D-manno configuration.

Enzymatic Cascade Visualization

The following diagram illustrates the transformation from Fructose-6-P to GDP-Perosamine, highlighting the enzymes RfbA , RfbB , RfbD , and RfbE .[4]

Figure 1: The GDP-Perosamine biosynthetic pathway in Vibrio cholerae. The key committed step is catalyzed by RfbE (Perosamine Synthase).[4]

Experimental Protocols

Protocol A: In Vitro Enzymatic Synthesis of GDP-Perosamine

Purpose: To generate pure GDP-perosamine for glycosyltransferase assays or inhibitor screening. This method is self-validating as the consumption of NADPH or formation of glutamate can be monitored.

Reagents:

-

Purified Enzymes: RfbD (GDP-mannose 4,6-dehydratase), RfbE (GDP-perosamine synthase).

-

Substrates: GDP-Mannose (1 mM), L-Glutamate (5 mM), PLP (Pyridoxal-5'-phosphate, 50

M). -

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

.

Workflow:

-

Dehydration Reaction: Incubate GDP-Mannose with RfbD at 37°C for 30 mins.

-

Validation: Monitor absorbance at 340 nm (NADH production is not direct here, but coupled assays can be used) or HPLC (shift in retention time from GDP-Man).

-

-

Transamination Reaction: Add RfbE , PLP, and L-Glutamate to the reaction mixture. Incubate for 1-2 hours.

-

Purification: Terminate reaction by heating (95°C, 2 mins). Centrifuge. Purify supernatant via anion-exchange chromatography (Resource Q) using a linear gradient of NH

HCO -

Product Confirmation: ESI-MS (Expected [M-H]

: 604.1 Da).

Protocol B: Chemical Synthesis via Oxime Reduction

Purpose: Total synthesis of D-perosamine (sugar only) for reference standards.

-

Starting Material: Methyl

-D-mannopyranoside.[9][10]ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted"> -

Protection: Selectively protect C2, C3, and C6 (e.g., 4,6-O-benzylidene acetal, then benzylation of C2/C3, followed by hydrolytic opening of the acetal and selective silylation/iodination of C6).

-

C6-Deoxygenation: Reduction of C6-halide (e.g., Bu

SnH) to form the 6-deoxy derivative (Rhamnose config). -

C4-Oxidation: Oxidize the C4-OH to a ketone (Swern oxidation).

-

Oximation: React C4-ketone with hydroxylamine to form the oxime.

-

Stereoselective Reduction: Reduce the oxime (e.g., LiAlH

or H-

Note: This step yields a mixture of C4-epimers (manno vs. talo). Separation by column chromatography is required. The equatorial amine (manno) is often the minor product if not directed, requiring careful optimization.

-

-

Deprotection: Global deprotection yields 4-amino-4,6-dideoxy-D-mannose.

Biological Implications[8][11][12][13]

The O-Antigen Shield

In Vibrio cholerae O1, D-perosamine is not found as a free sugar but as a homopolymer linked

-

Structure:

-

Acylation: The amino group is acylated with a 3-deoxy-L-glycero-tetronic acid (tetronate). This unique N-acyl group is a critical antigenic determinant.

-

Function: This hydrophobic, neutral polysaccharide creates a dense shield on the bacterial surface, preventing the membrane attack complex (MAC) of the host immune system from lysing the cell.

Virulence and Serotype Switching

-

Ogawa vs. Inaba: The difference between the two major serotypes of V. cholerae O1 lies in the methylation of the O-antigen.

-

Ogawa: The terminal perosamine is 2-O-methylated.

-

Inaba: Non-methylated.

-

Implication: A single mutation in the methyltransferase gene (wbeT) causes a serotype switch (Ogawa

Inaba), aiding in immune evasion during epidemics.

-

Pharmacological Frontiers

Drug Targets: RfbE Inhibitors

Since D-perosamine is absent in mammals, the biosynthetic enzymes (specifically RfbE ) are high-value targets for novel antibiotics.

-

Mechanism of Inhibition: Suicide inhibitors mimicking the transition state of the PLP-aldimine complex.

-

Screening Strategy: High-throughput screening using the Protocol A coupled with a glutamate dehydrogenase assay (detecting

-ketoglutarate release).

Glycoconjugate Vaccines

Synthetic perosamine oligomers are being conjugated to carrier proteins (e.g., Tetanus toxoid) to create semi-synthetic cholera vaccines. These elicit anti-LPS IgG antibodies that target the specific stereochemistry of the O-antigen.

References

-

Biosynthesis of GDP-perosamine: Stroeher, U. H., et al. (1995). "A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1."[4] Gene, 166(1), 33-42. Link

-

Enzymatic Synthesis & Structure: Cook, P. D., & Holden, H. M. (2008). "GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar." Biochemistry, 47(10), 2833-2845. Link

-

O-Antigen Structure: Chatterjee, S. N., & Chaudhuri, K. (2003).[12] "Lipopolysaccharides of Vibrio cholerae.[3][4][13][11][12] I. Physical and chemical characterization."[10][14][15] Biochimica et Biophysica Acta, 1639(2), 65-79. Link

-

L-Perosamine Variation: Kondo, S., et al. (1996). "An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144."[3] Microbiology, 142(10), 2879-2885. Link

-

Chemical Synthesis: Bundle, D. R., et al. (1988). "Synthesis of the Vibrio cholerae O1 antigen." Journal of the American Chemical Society, 110(26), 8672-8678. Link

Sources

- 1. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ModelSEED [modelseed.org]

- 3. An N-[(R)-(-)-2-hydroxypropionyl]-alpha-L-perosamine homopolymer constitutes the O polysaccharide chain of the lipopolysaccharide from Vibrio cholerae O144 which has antigenic factor(s) in common with V. cholerae O76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of 6-Amino-2,6-dideoxy-α-Kdo from d-Mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antisense inhibition of the GDP-mannose pyrophosphorylase reduces the ascorbate content in transgenic plants leading to developmental changes during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. herbs-tech.com [herbs-tech.com]

- 10. researchgate.net [researchgate.net]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of Leishmania GDP-mannose pyrophosphorylase identified by high-throughput screening of small-molecule chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

Genetic Basis for Perosamine Biosynthesis in Pathogenic Bacteria

[1]

Executive Summary

Perosamine (4-amino-4,6-dideoxy-D-mannose) is a specialized dideoxy amino sugar critical to the virulence of several Gram-negative pathogens, most notably Vibrio cholerae O1 and Escherichia coli O157:H7.[1] Unlike common hexoses, perosamine is absent in mammalian physiology, making its biosynthetic pathway a high-value target for antimicrobial development. This guide dissects the genetic and enzymatic machinery governing perosamine synthesis, specifically the conversion of GDP-mannose to GDP-perosamine via the rfb and wbe gene clusters. It provides actionable protocols for enzymatic validation and screening, grounded in the unique PLP-dependent mechanism of the terminal aminotransferase.

Molecular Architecture & Clinical Significance

The Role of Perosamine in Virulence

Perosamine serves as the hydrophilic backbone of the O-antigen in the Lipopolysaccharide (LPS) of Vibrio cholerae O1 (Ogawa and Inaba serotypes). In E. coli O157:H7, it exists as an N-acetylated derivative (N-acetylperosamine).

-

Immune Evasion: The homopolymer of perosamine (in V. cholerae) creates a dense hydrophilic shield that protects the bacterium from complement-mediated lysis and hydrophobic antibiotics.

-

Serotype Specificity: Variations in the methylation or acetylation of this sugar dictate serotype identity, directly influencing vaccine efficacy and diagnostic targets.

Structural Definition

Chemically, perosamine is 4-amino-4,6-dideoxy-D-mannose .[1][2]

-

Key Feature: The replacement of the hydroxyl group at the C4 position with an amine group.

-

Key Feature: Deoxygenation at the C6 position (methyl group).

The Biosynthetic Engine: Pathway & Genetics

The biosynthesis of GDP-perosamine occurs in the cytoplasm and is strictly coupled to the availability of GDP-mannose. The pathway is encoded by the rfb gene cluster in Vibrio and the wbe (formerly rfb) cluster in E. coli.

The Canonical Pathway (Vibrio cholerae O1)

The synthesis proceeds in two critical enzymatic steps starting from GDP-mannose:[3][4]

-

C6-Dehydration: Conversion of GDP-D-mannose to the unstable intermediate GDP-4-keto-6-deoxy-D-mannose.[3]

-

C4-Transamination: Stereospecific amination at the C4 position to yield GDP-perosamine.

Pathway Visualization

The following diagram illustrates the enzymatic flow and genetic regulation.